2-(benzylthio)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide
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Overview
Description
2-(benzylthio)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide is a complex organic compound that features a benzylthio group and an imidazo[1,2-a]pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of heterocyclic compounds to which this compound belongs, are known to be valuable scaffolds in organic synthesis and pharmaceutical chemistry . They have been used in the development of covalent inhibitors, including a series of novel KRAS G12C inhibitors .
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Nitrogen heterocycles, which include imidazo[1,2-a]pyridines, are found almost invariably in living systems, from the tiniest prokaryotes to the largest eukaryotes . They are part of various enzymes, proteins, and most importantly, DNA . Therefore, it can be inferred that this compound might interact with these biochemical pathways.
Result of Action
Imidazo[1,2-a]pyridines have been utilized in the development of covalent inhibitors, including a series of novel kras g12c inhibitors . These inhibitors could potentially have anticancer effects.
Action Environment
One study mentioned the use of a microchannel reactor for the synthesis of imidazo[1,2-a]pyridinones, highlighting its environmental friendliness, low-cost, recyclability, and simplicity of operation . This suggests that the synthesis environment could potentially influence the properties of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide typically involves multi-step reactionsThe final step involves the acylation of the phenyl ring to form the acetamide linkage .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents are selected to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazo[1,2-a]pyrimidine ring can be reduced under specific conditions.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylthio group yields sulfoxides or sulfones, while substitution reactions on the phenyl ring can introduce various functional groups .
Scientific Research Applications
2-(benzylthio)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylthio)-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide
- 2-(benzylthio)-N-(3-(imidazo[1,2-a]pyrazin-2-yl)phenyl)acetamide
Uniqueness
2-(benzylthio)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide is unique due to its specific structural features, which confer distinct pharmacological properties. The presence of the imidazo[1,2-a]pyrimidine ring differentiates it from other similar compounds, potentially leading to unique interactions with biological targets .
Properties
IUPAC Name |
2-benzylsulfanyl-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c26-20(15-27-14-16-6-2-1-3-7-16)23-18-9-4-8-17(12-18)19-13-25-11-5-10-22-21(25)24-19/h1-13H,14-15H2,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJYXWUGYZBGEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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